
Urea, N-pentyl-N'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-pentyl-N’-phenyl- is an organic compound that belongs to the class of N-substituted ureas These compounds are characterized by the presence of a urea functional group, where one of the nitrogen atoms is substituted with a pentyl group and the other with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-pentyl-N’-phenyl-, can be achieved through several methods. One common method involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of pentylamine with phenyl isocyanate can yield Urea, N-pentyl-N’-phenyl- under mild conditions . Another method involves the reaction of amines with potassium isocyanate in water, which is an environmentally friendly approach .
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of phosgene as a reagent to generate isocyanates from amines, which then react with other amines to form the desired urea derivatives . This method, although efficient, poses safety and environmental concerns due to the toxicity of phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-pentyl-N’-phenyl- can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Oxidation and Reduction: The phenyl group can undergo oxidation to form phenolic derivatives, while the pentyl group can be reduced to form corresponding amines.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Nucleophilic Substitution: Substituted ureas or amines.
Oxidation: Phenolic derivatives.
Reduction: Corresponding amines.
Hydrolysis: Amines and carbon dioxide.
Applications De Recherche Scientifique
Urea, N-pentyl-N’-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Urea, N-pentyl-N’-phenyl- involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, N-methyl-N’-phenyl-: Similar structure but with a methyl group instead of a pentyl group.
Urea, N-ethyl-N’-phenyl-: Similar structure but with an ethyl group instead of a pentyl group.
Urea, N-propyl-N’-phenyl-: Similar structure but with a propyl group instead of a pentyl group.
Uniqueness
Urea, N-pentyl-N’-phenyl- is unique due to the presence of the pentyl group, which imparts different chemical and physical properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and interactions with biological targets, making it a compound of interest for specific applications .
Propriétés
Numéro CAS |
91907-79-8 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-pentyl-3-phenylurea |
InChI |
InChI=1S/C12H18N2O/c1-2-3-7-10-13-12(15)14-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H2,13,14,15) |
Clé InChI |
RMXZKIFWPBHAPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone](/img/structure/B14366902.png)
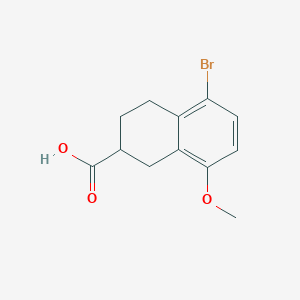
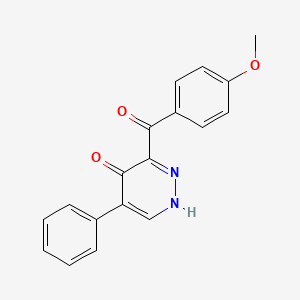
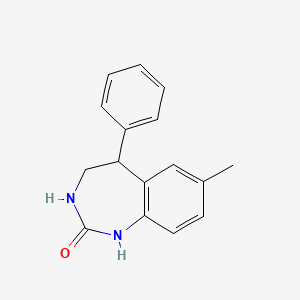
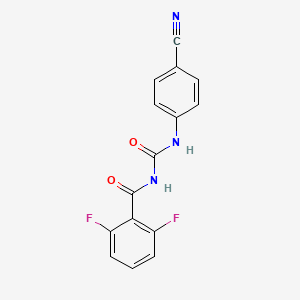

![2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid](/img/structure/B14366956.png)
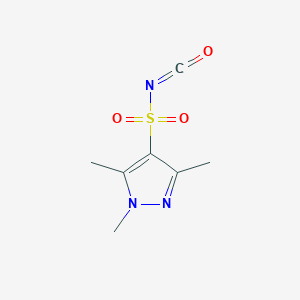


![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)

![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)
